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molecular formula C5H4F2N2O2 B1306379 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid CAS No. 925179-02-8

1-Difluoromethyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1306379
M. Wt: 162.09 g/mol
InChI Key: IUAGBSGAPCSVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748418B2

Procedure details

A solution of 1-difluoromethyl-1H-pyrazole-3-carboxylic acid (CAS [925179-02-8]) (500 mg, 3.1 mmole) in methanol (18 ml) was cooled to 0° C. and treated with sulfuric acid (98%, 0.2 ml, 3.1 mmol). The mixture was heated to reflux for 2 hours, cooled to 23° C. and concentrated at reduced pressure. The residue was partitioned between AcOEt and water, the organic layer was washed with water until the water phase showed a neutral pH, dried and evaporated to give the title compound (535 mg) as a colorless liquid which was used without further purification. MS: m/z=177.1 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:11])[N:3]1[CH:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[N:4]1.S(=O)(=O)(O)O.[CH3:17]O>>[CH3:17][O:9][C:8]([C:5]1[CH:6]=[CH:7][N:3]([CH:2]([F:1])[F:11])[N:4]=1)=[O:10]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC(N1N=C(C=C1)C(=O)O)F
Name
Quantity
18 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between AcOEt and water
WASH
Type
WASH
Details
the organic layer was washed with water until the water phase
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NN(C=C1)C(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 535 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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